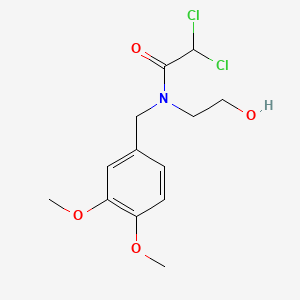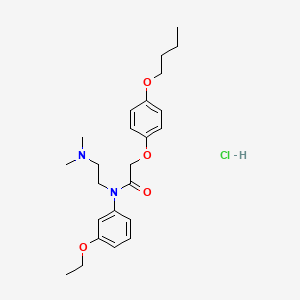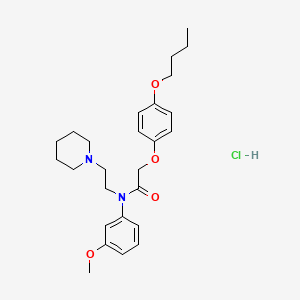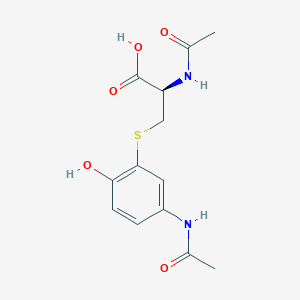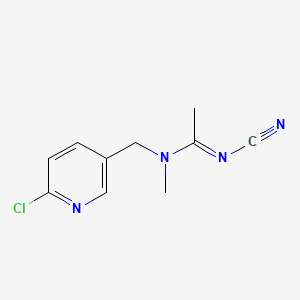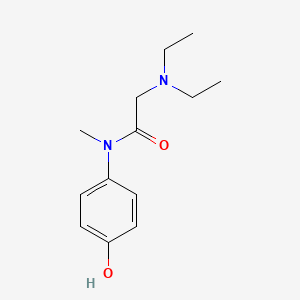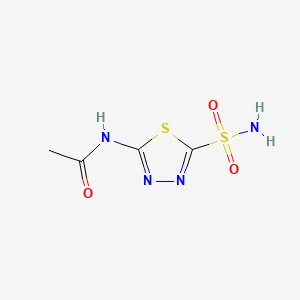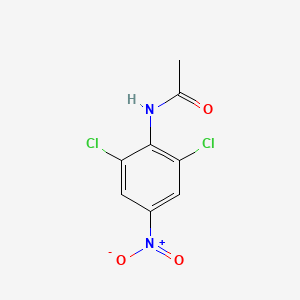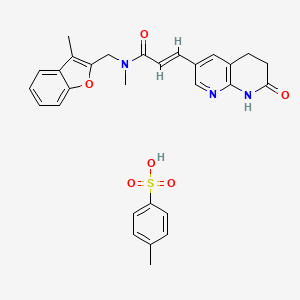
AFN-1252 tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AFN-1252 tosylate is an enoyl-ACP Reductase Inhibitor
Applications De Recherche Scientifique
Staphylococcus-Specific Spectrum of Activity
AFN-1252 tosylate demonstrates significant potential in targeting Staphylococcus infections, particularly due to its potent inhibitory action on enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. Its activity is highly specific to Staphylococcus species, showing negligible effects on other bacteria such as Streptococcus pneumoniae, Enterococcus spp., and various gram-negative bacilli (Karlowsky et al., 2009).
Mode of Action and Efficacy
AFN-1252's mechanism involves the inhibition of fatty acid biosynthesis in Staphylococcus aureus. Its ability to reduce the viability of both methicillin-susceptible and methicillin-resistant S. aureus strains, along with a low propensity for resistance development, highlights its therapeutic potential. The drug has demonstrated efficacy in both in vitro and in vivo models, including mouse models of septicemia (Kaplan et al., 2012).
Gene Expression Alteration in Staphylococcus aureus
AFN-1252 has been found to influence gene expression in Staphylococcus aureus, particularly increasing the expression of fatty acid synthetic genes while repressing the expression of virulence genes controlled by the SaeRS 2-component regulator. This effect varies with the physiological state of the bacteria (Parsons et al., 2013).
Resistance Mechanisms
Research into resistance mechanisms against AFN-1252 reveals that it arises from specific missense mutations in Staphylococcus aureus FabI. These mutations modify the interaction between the drug and FabI enzyme but do not significantly impact bacterial growth or the drug's efficacy at therapeutic concentrations (Yao et al., 2013).
Pharmacokinetics and Safety
Studies have evaluated the absorption, distribution, metabolism, and excretion of AFN-1252 in both animal models and humans. Its potential for both intravenous and oral administration, along with good tissue distribution, supports its use in treating Staphylococcus infections. Additionally, AFN-1252 has been shown to be safe and well-tolerated in human subjects (Kaplan et al., 2013; Hafkin et al., 2015; Hunt et al., 2016).
In Vitro Activity and Pharmacodynamics
AFN-1252 maintains its activity against Staphylococcus spp. in various conditions, including in the presence of serum and when combined with other antibiotics. Its selective spectrum of activity and demonstrated synergy with other antibiotics further underline its potential for targeted staphylococcal therapy (Kaplan et al., 2013; Tsuji et al., 2013).
Effectiveness in Treating Acute Bacterial Skin Infections
AFN-1252 has been evaluated in a phase II trial for the treatment of acute bacterial skin and skin structure infections (ABSSSI) due to staphylococci, demonstrating high efficacy and safety, including in patients with significant comorbidities (Hafkin et al., 2015).
Propriétés
Numéro CAS |
1047981-31-6 |
|---|---|
Formule moléculaire |
CC29H29N3O6S |
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H21N3O3.C7H8O3S/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10)/b10-7+; |
Clé InChI |
NHTYVWVPSCBFQW-HCUGZAAXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 |
Apparence |
Solid powder |
Autres numéros CAS |
1047981-31-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AFN-1252 tosylate; API-1252 tosylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



